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Compound of Interest

Compound Name: Disperse Yellow 49

Cat. No.: B1656943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Disperse Yellow 49 is a synthetic dye belonging to the disperse class of colorants,

characterized by their low water solubility and application in dyeing hydrophobic fibers such as

polyester and acetate. This technical guide provides a comprehensive overview of the

spectroscopic methods utilized for the analysis of Disperse Yellow 49. It is important to note

that the commercial name "Disperse Yellow 49" has been associated with two distinct

chemical structures, identified by CAS numbers 54824-37-2 and 6858-49-7. This guide will

address both compounds to ensure a thorough analysis.

The structural and analytical characterization of such dyes is crucial for quality control in

manufacturing, toxicological assessment in drug development, and for ensuring product safety

and regulatory compliance. Spectroscopic techniques are indispensable tools for elucidating

the chemical structure, identifying functional groups, and quantifying the presence of these

dyes in various matrices.

Chemical Structures and Properties
The two chemical entities referred to as Disperse Yellow 49 possess distinct molecular

formulas and weights, which has implications for their spectroscopic and chromatographic

behavior.
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Table 1: Chemical Properties of Disperse Yellow 49 Variants

Property
Disperse Yellow 49 (CAS:
54824-37-2)

Disperse Yellow 49 (CAS:
6858-49-7)

Chemical Name

2-[4-(dicyanomethyl)-N-ethyl-3-

methylanilino]ethyl N-

phenylcarbamate[1]

2-[4-(2,2-dicyanoethenyl)-N-

ethyl-3-methylanilino]ethyl N-

phenylcarbamate[2]

Molecular Formula C₂₁H₂₂N₄O₂[1] C₂₂H₂₂N₄O₂[2]

Molecular Weight 362.43 g/mol 374.44 g/mol

Chemical Structure

Note: The IUPAC names and structures are based on the CAS registry information.

Spectroscopic Data
A complete set of experimental spectra for both variants of Disperse Yellow 49 is not readily

available in the public domain. However, based on existing data for one of the variants and the

known characteristic spectral regions for the functional groups present in both molecules, we

can compile a summary of expected and known spectroscopic data.

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation and identification of dyes. The following data

has been reported for Disperse Yellow 49 with CAS number 6858-49-7.

Table 2: LC-MS Data for Disperse Yellow 49 (CAS: 6858-49-7)

Parameter Value Reference

Retention Time 10.1 min

UV-Vis λmax 1 446 nm

UV-Vis λmax 2 234 nm

m/z (positive ESI) 375
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Fourier-Transform Infrared (FTIR) Spectroscopy
(Predicted)
FTIR spectroscopy is used to identify the functional groups within a molecule based on the

absorption of infrared radiation. Based on the structures of the two Disperse Yellow 49
variants, the following characteristic absorption bands are expected.

Table 3: Predicted FTIR Spectral Data for Disperse Yellow 49

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Type

N-H (Carbamate) 3300-3500 Stretch

C-H (Aromatic) 3000-3100 Stretch

C-H (Aliphatic) 2850-3000 Stretch

C≡N (Nitrile) 2220-2260 Stretch[3][4]

C=O (Carbamate) 1680-1730 Stretch[5]

C=C (Aromatic) 1450-1600 Stretch

C-N (Aromatic Amine) 1250-1350 Stretch[6]

C-O (Carbamate) 1200-1300 Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms. The following table outlines the predicted chemical shift regions for the protons (¹H)

and carbons (¹³C) in the Disperse Yellow 49 molecules.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Disperse Yellow 49
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Nucleus Functional Group
Predicted Chemical Shift
(ppm)

¹H Aromatic Protons 6.5 - 8.0[7][8][9]

N-H (Carbamate) 5.0 - 8.0

-CH₂- (Ethyl & Methylene) 3.0 - 4.5

-CH₃ (Ethyl & Methyl) 1.0 - 2.5

¹³C C=O (Carbamate) 150 - 170[10][11]

Aromatic Carbons 110 - 150[12][13]

C≡N (Nitrile) 110 - 125[14][15][16]

-CH₂- (Aliphatic) 20 - 60

-CH₃ (Aliphatic) 10 - 25

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of Disperse
Yellow 49.

Sample Preparation
Standard Solution Preparation: Accurately weigh approximately 10 mg of Disperse Yellow
49 standard and dissolve it in 100 mL of a suitable solvent such as acetonitrile or methanol

to prepare a stock solution of 100 µg/mL.

Textile Sample Extraction: For the analysis of dyed textiles, a representative sample (e.g., 1

gram) is finely cut. The dye is then extracted using a suitable solvent (e.g., 20 mL of

methanol or chlorobenzene) with the aid of ultrasonication for approximately 30 minutes at a

slightly elevated temperature (e.g., 50-60 °C). The extract is then centrifuged and filtered

through a 0.45 µm syringe filter prior to analysis.

UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
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Procedure:

A suitable dilution of the stock solution is prepared using the same solvent to obtain a

concentration within the linear range of the instrument.

The spectrophotometer is blanked using the pure solvent.

The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory is commonly used for solid samples. Alternatively, the KBr pellet method can be

employed.

Procedure (ATR):

A small amount of the solid dye powder is placed directly onto the ATR crystal.

The pressure arm is engaged to ensure good contact between the sample and the crystal.

The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of the clean ATR crystal is collected prior to sample analysis.

Procedure (KBr Pellet):

Approximately 1-2 mg of the dye is intimately mixed and ground with about 200 mg of dry

KBr powder.

The mixture is pressed into a transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is

recorded.

Liquid Chromatography-Mass Spectrometry (LC-MS)
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-

Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer

(e.g., triple quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Mobile Phase: A gradient elution is typically used with Mobile Phase A consisting of water

with 0.1% formic acid and Mobile Phase B consisting of acetonitrile or methanol with 0.1%

formic acid.

Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS)

for structural confirmation.

Capillary Voltage, Cone Voltage, and Collision Energy: These parameters are optimized

for the specific analyte and instrument.

Visualizations
Analytical Workflow for Dye Identification
The following diagram illustrates a typical workflow for the spectroscopic analysis and

identification of an unknown dye sample, potentially Disperse Yellow 49.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1656943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Handling

Spectroscopic Analysis

Data Processing & Identification

Unknown Dye Sample

Sample Preparation
(Extraction/Dissolution)

UV-Vis Spectroscopy

Screening

FTIR Spectroscopy

Functional Groups

LC-MS Analysis

Separation & Mass

NMR Spectroscopy
(if required)

Detailed Structure

Acquire Spectral Data
(λmax, IR bands, m/z, δ)

Structure Elucidation

Database Comparison
(Spectral Libraries)

Final Identification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of an unknown dye.
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This comprehensive guide provides the foundational knowledge for the spectroscopic analysis

of Disperse Yellow 49. For definitive identification and quantification, it is recommended to use

certified reference standards for both CAS variants. The provided protocols and expected

spectral data serve as a robust starting point for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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